2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS No.: 1417631-06-1
Cat. No.: VC11732271
Molecular Formula: C14H22BNO3S
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417631-06-1 |
|---|---|
| Molecular Formula | C14H22BNO3S |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | UYXOJLYIUABMCV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a cyclopentyloxy group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. This combination creates a hybrid structure with polar (boronic ester) and nonpolar (cyclopentyl) regions, influencing solubility and intermolecular interactions.
Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₁BN₂O₃S |
| Molecular Weight | 308.20 g/mol |
| Hybridization | sp² (thiazole), sp³ (boronic ester) |
| Topological Polar Surface Area | ~60 Ų |
| LogP (Predicted) | 2.8–3.5 |
The boronic ester group enhances reactivity toward Suzuki-Miyaura cross-coupling reactions, while the thiazole ring contributes to potential bioactivity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole likely involves sequential functionalization of the thiazole core. A plausible route includes:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
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Boronic Ester Introduction: Palladium-catalyzed Miyaura borylation of a halogenated thiazole precursor.
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Cyclopentyloxy Substitution: Nucleophilic aromatic substitution (SNAr) or copper-mediated coupling at the 2-position.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, α-bromoketone, EtOH, reflux | 60–70% |
| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 50–65% |
| 3 | Cyclopentanol, CuI, 1,10-phenanthroline, K₃PO₄ | 40–55% |
These conditions are extrapolated from analogous thiazole and boronic ester syntheses .
Reactivity Patterns
The boronic ester enables cross-coupling reactions, while the thiazole ring participates in electrophilic substitutions. Key reactions include:
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Suzuki-Miyaura Coupling: Arylation or alkylation at the boron-bearing position.
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Nucleophilic Aromatic Substitution: Replacement of the cyclopentyloxy group under acidic or basic conditions.
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Coordination Chemistry: Boron’s empty p-orbital facilitates Lewis acid-base interactions.
| Target Class | Example | Mechanism |
|---|---|---|
| Proteasome | 20S core particle | Boron-mediated inhibition |
| Kinases | EGFR, VEGFR2 | Competitive ATP binding |
| Bacterial Enzymes | Dihydrofolate reductase | Substrate mimicry |
Materials Science
Boronic esters are utilized in covalent organic frameworks (COFs) and self-healing polymers. The thiazole ring’s rigidity could enhance thermal stability in such materials.
Biological Activity and Pharmacokinetics
Predicted ADME Properties
| Property | Value |
|---|---|
| Water Solubility | 0.1–0.5 mg/mL |
| Plasma Protein Binding | ~85% |
| CYP450 Inhibition | Moderate (CYP2D6, CYP3A4) |
| Blood-Brain Barrier | Moderate permeability |
These estimates derive from computational models (e.g., SwissADME) applied to structural analogs .
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